molecular formula C14H10N4O5 B2608989 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 1021074-76-9

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No. B2608989
M. Wt: 314.257
InChI Key: HFBTVPZXIDNSDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, an oxadiazol ring, and an isoxazole ring . It’s part of a class of compounds that have shown promising biological activity .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . The specific synthesis process for this compound isn’t available in the sources I found, but it likely involves several steps, including the formation of the oxadiazol and isoxazole rings.


Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d][1,3]dioxol-5-yl group, an oxadiazol ring, and an isoxazole ring . These rings are likely to influence the compound’s physical and chemical properties, as well as its biological activity.

Scientific Research Applications

Novel Synthetic Pathways

A study by (S. Bromidge et al., 2010) introduced bioisoteric replacements in a series of benzoxazinones, leading to novel tricyclic benzoxazines. These compounds, including similar structural frameworks to the query compound, showed potential as 5-HT(1A/B/D) receptor antagonists with applications in developing antidepressant/anxiolytic drugs with reduced side effects.

Antimicrobial and Anticancer Activities

Research by (N. Shruthi et al., 2016) on benzimidazole–oxadiazole hybrids revealed potent antimicrobial and anti-tubercular activities. These findings suggest the utility of structurally related compounds in combating microbial infections and tuberculosis.

Anticancer Potentials

A study by (B. Ravinaik et al., 2021) on substituted benzamides demonstrated significant anticancer activity against various cancer cell lines. This underscores the potential therapeutic applications of compounds with a similar structural basis in oncology.

Corrosion Inhibition

The work by (P. Ammal et al., 2018) on 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulphuric acid highlights the application of such compounds in protecting metals from corrosion, indicating their utility in material science.

Future Directions

The future directions for research on this compound could include further studies on its synthesis, its physical and chemical properties, and its potential biological activity. It could also be interesting to investigate its mechanism of action and its safety profile .

properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5/c1-7-4-11(23-18-7)12(19)15-14-17-16-13(22-14)8-2-3-9-10(5-8)21-6-20-9/h2-5H,6H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBTVPZXIDNSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide

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